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Cat. No.: B2359058
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Introduction
Ethyl 2-cyclobutylpropanoate is a carboxylic acid ester characterized by the presence of a

cyclobutane ring attached to the alpha-carbon of the propanoate moiety. This structural feature

imparts specific characteristics to its spectroscopic signature. A thorough understanding of its

Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data is

crucial for its unambiguous identification, purity assessment, and structural elucidation in

research, development, and quality control settings. This guide provides a detailed analysis of

the spectroscopic data for ethyl 2-cyclobutylpropanoate, grounded in fundamental principles

and supported by established spectral data for analogous structures.

Molecular Structure and Atom Numbering
To facilitate the discussion of spectroscopic data, the following numbering scheme is adopted

for the atoms in ethyl 2-cyclobutylpropanoate.

Caption: Structure of Ethyl 2-cyclobutylpropanoate with atom numbering.
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¹H Nuclear Magnetic Resonance (NMR)
Spectroscopy
The ¹H NMR spectrum of ethyl 2-cyclobutylpropanoate provides a wealth of information

regarding the proton environments in the molecule. The predicted chemical shifts, multiplicities,

and integration values are summarized in the table below, followed by a detailed interpretation.

Table 1: Predicted ¹H NMR Data (400 MHz, CDCl₃)

Chemical Shift (δ,
ppm)

Multiplicity Integration Assignment

~4.12 Quartet (q) 2H -OCH₂CH₃

~2.30 Multiplet (m) 1H CH-C=O

~2.05 Multiplet (m) 1H CH (cyclobutyl)

~1.90 - 1.70 Multiplet (m) 4H CH₂ (cyclobutyl)

~1.65 Multiplet (m) 2H CH₂ (cyclobutyl)

~1.25 Triplet (t) 3H -OCH₂CH₃

~1.15 Doublet (d) 3H CH₃-CH

Interpretation of the ¹H NMR Spectrum
Ethyl Group Protons: The ethyl ester moiety gives rise to two characteristic signals. The

methylene protons (-OCH₂CH₃) appear as a quartet around 4.12 ppm due to coupling with

the adjacent methyl protons. The methyl protons (-OCH₂CH₃) resonate as a triplet at

approximately 1.25 ppm, coupled to the methylene protons. This quartet-triplet pattern is a

hallmark of an ethyl group attached to an electronegative atom like oxygen.[1]

Alpha-Proton: The proton on the alpha-carbon (CH-C=O) is expected to be a multiplet

around 2.30 ppm. Its chemical shift is influenced by the deshielding effect of the adjacent

carbonyl group and the cyclobutyl ring. Its multiplicity arises from coupling to the alpha-

methyl protons and the methine proton of the cyclobutane ring.
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Cyclobutyl Ring Protons: The protons on the cyclobutane ring typically resonate in the range

of 1.6-2.5 ppm.[2][3] For ethyl 2-cyclobutylpropanoate, the methine proton on the

cyclobutane ring directly attached to the propanoate chain is expected around 2.05 ppm as a

multiplet. The remaining methylene protons of the cyclobutane ring will produce complex

overlapping multiplets between approximately 1.65 and 1.90 ppm. The specific chemical

shifts and coupling patterns of these protons are influenced by their stereochemical

relationships (cis/trans) to the substituent on the ring.

Alpha-Methyl Protons: The methyl protons alpha to the chiral center (CH₃-CH) appear as a

doublet around 1.15 ppm, due to coupling with the single alpha-proton.

Ethyl Group

Propanoate Backbone

Cyclobutyl Ring

-OCH2- (~4.12 ppm, q) -CH3 (~1.25 ppm, t)J-coupling

α-CH (~2.30 ppm, m) α-CH3 (~1.15 ppm, d)J-coupling

Cyclobutyl-CH (~2.05 ppm, m)

J-coupling
Cyclobutyl-CH2's (~1.65-1.90 ppm, m)

Click to download full resolution via product page

Caption: Key ¹H NMR coupling relationships in Ethyl 2-cyclobutylpropanoate.

¹³C Nuclear Magnetic Resonance (NMR)
Spectroscopy
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The ¹³C NMR spectrum provides information on the number of unique carbon environments

and their electronic nature.

Table 2: Predicted ¹³C NMR Data (100 MHz, CDCl₃)

Chemical Shift (δ, ppm) Carbon Atom Assignment

~175.0 C=O (Ester)

~60.5 -OCH₂CH₃

~45.0 CH-C=O

~38.0 CH (cyclobutyl)

~25.0 CH₂ (cyclobutyl)

~18.5 CH₂ (cyclobutyl)

~15.0 CH₃-CH

~14.0 -OCH₂CH₃

Interpretation of the ¹³C NMR Spectrum
Carbonyl Carbon: The most downfield signal, expected around 175.0 ppm, is characteristic

of an ester carbonyl carbon.

Ethyl Group Carbons: The carbon of the methylene group attached to the oxygen (-

OCH₂CH₃) is found at approximately 60.5 ppm. The terminal methyl carbon (-OCH₂CH₃)

resonates further upfield, around 14.0 ppm.

Propanoate Backbone Carbons: The alpha-carbon (CH-C=O) is predicted to be around 45.0

ppm. The alpha-methyl carbon (CH₃-CH) will appear at a more upfield position, around 15.0

ppm.

Cyclobutyl Ring Carbons: The methine carbon of the cyclobutane ring directly attached to the

propanoate chain is expected around 38.0 ppm. The methylene carbons of the cyclobutane

ring will give rise to signals in the aliphatic region, with a typical chemical shift for an
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unsubstituted cyclobutane being around 22.4 ppm.[4] In this substituted system, the two non-

equivalent methylene carbons are predicted to appear around 25.0 ppm and 18.5 ppm.

Infrared (IR) Spectroscopy
The IR spectrum is used to identify the functional groups present in a molecule.

Table 3: Characteristic IR Absorption Bands

Wavenumber
(cm⁻¹)

Intensity Vibration Type Functional Group

~2960-2850 Strong C-H stretch
Alkanes (ethyl,

cyclobutyl)

~1740 Strong C=O stretch Saturated Ester

~1250-1000 Strong C-O stretch Ester

Interpretation of the IR Spectrum
C-H Stretching: Strong absorption bands in the 2960-2850 cm⁻¹ region are indicative of the

C-H stretching vibrations of the sp³ hybridized carbons in the ethyl and cyclobutyl groups.

Carbonyl (C=O) Stretching: A very strong and sharp absorption band around 1740 cm⁻¹ is

the most prominent feature of the spectrum. This is characteristic of the C=O stretching

vibration in a saturated aliphatic ester.[5][6][7] The position of this band is a key diagnostic

tool for identifying the ester functional group.

C-O Stretching: The "fingerprint" region of the spectrum will contain strong bands between

1250 cm⁻¹ and 1000 cm⁻¹. These absorptions arise from the C-O stretching vibrations of the

ester group. Esters typically show two C-O stretches: an asymmetric C-C-O stretch and a

symmetric O-C-C stretch.[8]

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of the molecule upon ionization.
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Table 4: Predicted Key Mass Fragments (Electron Ionization)

m/z Proposed Fragment

156 [M]⁺ (Molecular Ion)

111 [M - OCH₂CH₃]⁺

88
[CH₃CH=C(OH)OCH₂CH₃]⁺ (McLafferty

Rearrangement)

83 [M - COOCH₂CH₃]⁺

55 [C₄H₇]⁺ (Cyclobutyl fragment)

29 [CH₂CH₃]⁺

Interpretation of the Mass Spectrum
Molecular Ion: The molecular ion peak ([M]⁺) would be observed at an m/z of 156,

corresponding to the molecular weight of ethyl 2-cyclobutylpropanoate (C₉H₁₆O₂).[6][9]

Alpha-Cleavage: A common fragmentation pathway for esters is the cleavage of the bond

alpha to the carbonyl group. Loss of the ethoxy radical (-•OCH₂CH₃) would result in a

fragment at m/z 111. Loss of the ethyl group from the ethoxy moiety would lead to a

fragment corresponding to the loss of 29 mass units.

McLafferty Rearrangement: Ethyl esters with a gamma-hydrogen can undergo a

characteristic McLafferty rearrangement.[10][11] This involves the transfer of a hydrogen

atom from the gamma-carbon to the carbonyl oxygen, followed by the elimination of a neutral

alkene. In this case, a prominent peak at m/z 88 is expected, which is highly diagnostic for

the presence of an ethyl ester group.

Other Fragments: Cleavage of the bond between the alpha-carbon and the cyclobutyl ring

would lead to the loss of the entire ester group, resulting in a fragment at m/z 83. The

cyclobutyl cation itself would give a signal at m/z 55. The ethyl cation would be observed at

m/z 29.
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Caption: Key fragmentation pathways for Ethyl 2-cyclobutylpropanoate in MS.

Conclusion
The spectroscopic data of ethyl 2-cyclobutylpropanoate are in excellent agreement with its

proposed structure. ¹H and ¹³C NMR provide a detailed map of the carbon and hydrogen

skeleton, IR spectroscopy confirms the presence of the key ester functional group, and mass

spectrometry reveals the molecular weight and characteristic fragmentation patterns. This

comprehensive spectroscopic analysis serves as a robust foundation for the identification and

characterization of this molecule in various scientific applications.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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